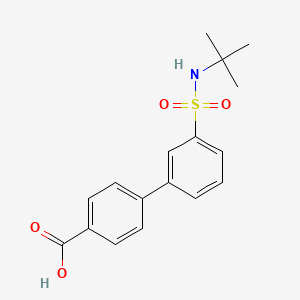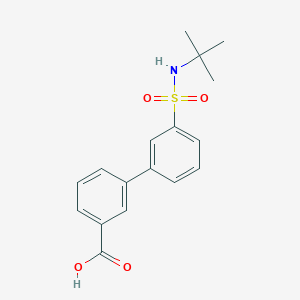![molecular formula C17H17NO4S B6369857 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261999-50-1](/img/structure/B6369857.png)
3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound that features a biphenyl core substituted with a pyrrolidin-1-ylsulfonyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group can be introduced via a nucleophilic substitution reaction, where a sulfonyl chloride derivative reacts with pyrrolidine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the sulfonyl group and carboxylic acid group can impart biological activity, making it a candidate for drug development and biochemical studies.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural stability and functional groups that allow for further chemical modifications.
作用机制
The mechanism of action of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, facilitated by its functional groups. The sulfonyl group can act as a hydrogen bond acceptor, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(Pyrrolidin-1-ylsulfonyl)aniline
- 3-(Pyrrolidin-1-ylsulfonyl)pyridine
- 3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid
Uniqueness
3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its biphenyl core with both a pyrrolidin-1-ylsulfonyl group and a carboxylic acid group
属性
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)14-8-6-13(7-9-14)15-4-3-5-16(12-15)23(21,22)18-10-1-2-11-18/h3-9,12H,1-2,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFTRCYJBEOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683422 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-50-1 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
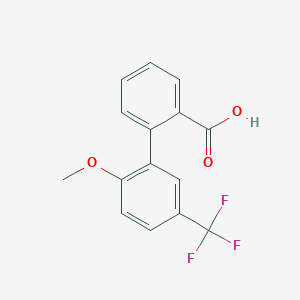
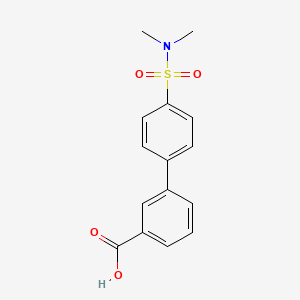
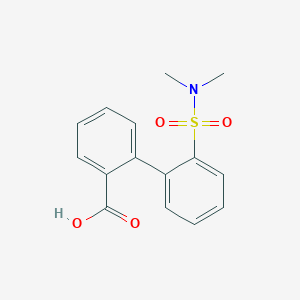

![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6369824.png)

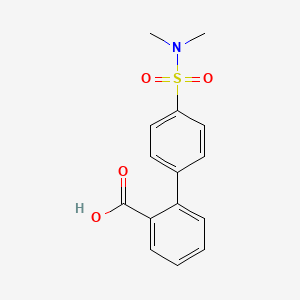
![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6369837.png)
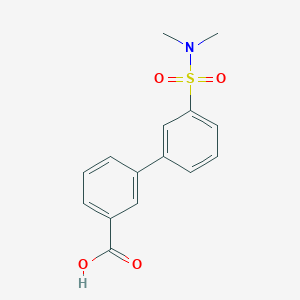
![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6369852.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6369869.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid](/img/structure/B6369876.png)
